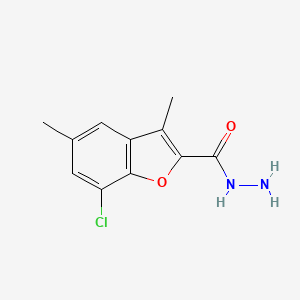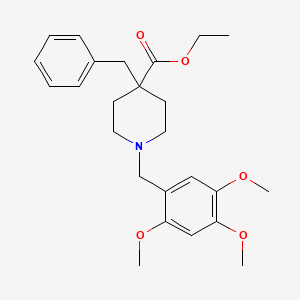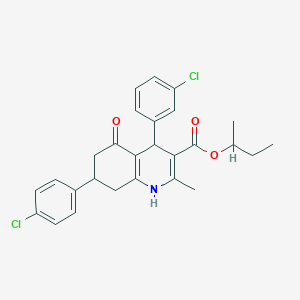
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide, also known as CDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of benzofuran, a heterocyclic compound that has been extensively studied for its medicinal properties. In
作用機序
The mechanism of action of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to have a high selectivity for cancer cells, which reduces the risk of damage to healthy cells. However, one limitation of using 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide. Another area of research is the exploration of the potential of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide as a combination therapy with other anticancer agents. Finally, there is a need for further studies to elucidate the mechanism of action of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide and its potential applications in other areas of scientific research.
合成法
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide can be synthesized through a multistep process starting with 3,5-dimethylsalicylic acid. The first step involves the conversion of 3,5-dimethylsalicylic acid to 3,5-dimethylsalicylic acid hydrazide. This is followed by the reaction of 3,5-dimethylsalicylic acid hydrazide with phosphorus oxychloride and chloroform to form 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride. Finally, the reaction of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride with hydrazine hydrate produces 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide.
科学的研究の応用
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-5-3-7-6(2)9(11(15)14-13)16-10(7)8(12)4-5/h3-4H,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLTJGRAASYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)



![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)

![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)